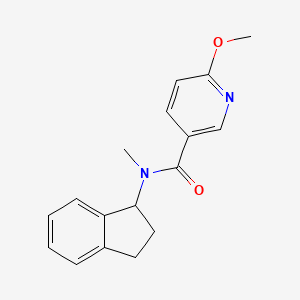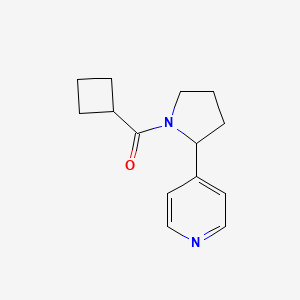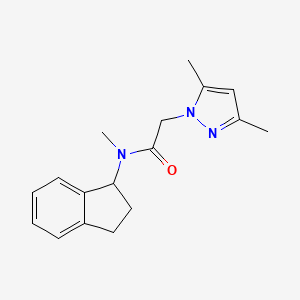
N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide, commonly known as DIPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DIPA is a small molecule that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The mechanism of action of DIPA is not yet fully understood. However, it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation. DIPA may also inhibit the production of reactive oxygen species (ROS) and the activation of inflammasomes, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIPA has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-inflammatory properties, DIPA has been found to have analgesic effects in a mouse model of neuropathic pain. It has also been shown to have antioxidant properties and to protect against oxidative stress in a rat model of liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIPA in scientific research is its specificity for inhibiting NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various cellular processes. However, one limitation is that the synthesis of DIPA is complex and requires specialized equipment and expertise. Another limitation is that the mechanism of action of DIPA is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on DIPA. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an analgesic agent for neuropathic pain. Further studies are needed to better understand the mechanism of action of DIPA and to explore its potential in different experimental settings. Additionally, the development of more efficient and cost-effective synthesis methods for DIPA could facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of DIPA involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 2,3-dihydro-1H-inden-1-amine with 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-methylacetyl chloride to form DIPA.
Aplicaciones Científicas De Investigación
DIPA has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. In a study conducted by Zhang et al., DIPA was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Another study by Li et al. demonstrated that DIPA could reduce the severity of inflammation in a mouse model of acute lung injury.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-10-13(2)20(18-12)11-17(21)19(3)16-9-8-14-6-4-5-7-15(14)16/h4-7,10,16H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVZUEFRRHNAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2CCC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

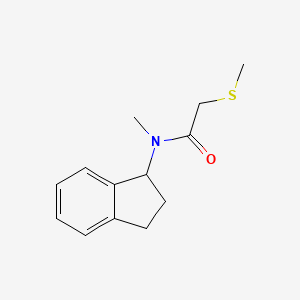
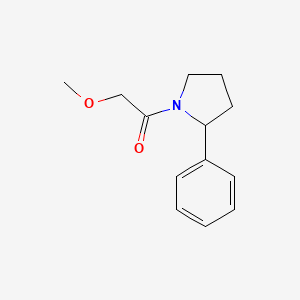

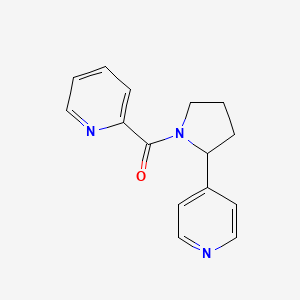


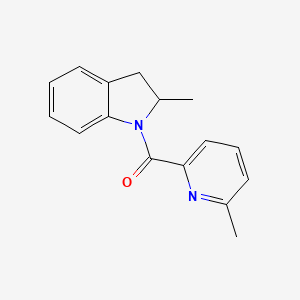


![1-[4-(2,6-Dimethylmorpholine-4-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493492.png)
